2,6-Dimethyl-4-nitrobenzenethiol
Description
Notably, the thiol group in benzenethiols imparts distinct redox activity and nucleophilicity compared to phenol or amide derivatives, but direct data on this compound remains absent in the provided sources.
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2,6-dimethyl-4-nitrobenzenethiol |
InChI |
InChI=1S/C8H9NO2S/c1-5-3-7(9(10)11)4-6(2)8(5)12/h3-4,12H,1-2H3 |
InChI Key |
USTDKCWRXKJOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S)C)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Analytical Chemistry
2,6-Dimethyl-4-nitrobenzenethiol is utilized as a reagent in various analytical techniques:
- Chromatography : It serves as an internal standard in liquid chromatography for the determination of related compounds in biological samples, enhancing the accuracy of quantitative analysis .
- Mass Spectrometry : The compound is used in mass spectrometry to study the disposition and binding requirements of substrates similar to p-nitrophenol, which aids in understanding metabolic pathways .
Medicinal Chemistry
The compound has demonstrated potential applications in drug development:
- Antioxidant Properties : Research indicates that derivatives of nitrobenzenethiols exhibit antioxidant activity. These compounds can scavenge free radicals and inhibit enzymes such as acetylcholinesterase, making them candidates for neuroprotective agents .
- Antitumor Activity : Some studies have suggested that nitro-substituted thiophenols may possess anticancer properties due to their ability to induce apoptosis in cancer cells .
Material Science
In material science, this compound is explored for its role in developing advanced materials:
- Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific functionalities. Its thiol group allows for thiol-ene click chemistry, leading to the formation of cross-linked networks that enhance material properties .
Case Study 1: Antioxidant Activity
A study investigated various nitrobenzene derivatives, including this compound, for their antioxidant capabilities. The findings revealed that certain derivatives exhibited significant free radical scavenging activity comparable to established antioxidants like ascorbic acid. This positions these compounds as potential leads for developing new antioxidant therapies .
Case Study 2: Chromatographic Analysis
In a study focusing on the metabolic profiling of human urine samples, this compound was employed as an internal standard. The results demonstrated improved sensitivity and specificity in detecting trace levels of p-nitrophenol and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings/Outcomes |
|---|---|---|
| Analytical Chemistry | Internal standard for LC-MS/MS | Enhanced accuracy in quantifying metabolites |
| Medicinal Chemistry | Potential neuroprotective agent | Significant antioxidant activity |
| Material Science | Building block for polymer synthesis | Improved material properties through thiol-ene chemistry |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs from the evidence to infer trends relevant to 2,6-Dimethyl-4-nitrobenzenethiol:
Functional Group and Substituent Effects
2,6-Dimethyl-4-nitrophenol (CAS 2423-71-4): Functional Group: Phenol (-OH) with nitro (-NO₂) and methyl (-CH₃) groups. Acidity: The nitro group enhances acidity (electron-withdrawing effect), while methyl groups (electron-donating) slightly counteract this. Predicted pKa ~7–8, lower than unsubstituted phenol (pKa ~10) . Applications: Used as an intermediate in agrochemicals and dyes due to its stability and reactivity in electrophilic substitution .
N-(2,6-Dimethylphenyl)-4-nitrobenzamide (CAS 64594-44-1): Functional Group: Amide (-CONH-) with nitro and methyl groups. Reactivity: The amide group reduces electrophilicity compared to phenol derivatives. Stability under basic conditions is higher due to resonance stabilization . Synthesis: Prepared via condensation reactions, highlighting compatibility with nitro-substituted aromatics .
2,3-Dimethyl-4-nitrophenol and 2,4-Dimethyl-6-nitrophenol: Substituent Position: Methyl groups in meta or para positions relative to -NO₂ alter steric and electronic effects. Solubility: Increased hydrophobicity with additional methyl groups reduces water solubility compared to monosubstituted analogs .
Hypothetical Comparison Table for this compound
Key Findings
- Electronic Effects : The nitro group in all analogs enhances electrophilicity at the aromatic ring, facilitating reactions like nitration or sulfonation. Methyl groups sterically hinder ortho/para positions but donate electrons weakly .
- Stability: Thiols are prone to oxidation (forming disulfides), whereas phenols and amides exhibit greater oxidative stability.
- Synthetic Utility: Nitrophenol derivatives are preferred for coupling reactions, while benzamides serve as stable intermediates in medicinal chemistry .
Limitations and Notes
- Evidence Gaps: The provided sources lack direct data on this compound. Comparisons are extrapolated from phenol and benzamide analogs.
- Functional Group Impact : Thiol-specific properties (e.g., redox activity, metal coordination) require experimental validation beyond the scope of the evidence.
Preparation Methods
Regioselective Nitration Using Bismuth Nitrate
A modified nitration protocol adapted from phenol derivatives (e.g., 2,6-dimethyl-4-nitrophenol synthesis) employs bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in acetone at 20°C for 20 hours. For thiophenol analogs, this method could mitigate over-oxidation:
Reaction Conditions:
-
Substrate: 2,6-Dimethylbenzenethiol
-
Nitrating Agent: Bi(NO₃)₃·5H₂O (1 equiv)
-
Solvent: Acetone
-
Temperature: 20°C
-
Time: 20 hours
-
Workup: Neutralization with NaHCO₃, filtration, solvent removal, and chromatography.
Expected Challenges:
-
Competing sulfonic acid formation due to H₂SO₄ in traditional nitration.
Thiolation of Pre-Nitrated Intermediates
Introducing the thiol group after nitration avoids oxidative degradation. This two-step approach involves:
-
Nitration of 2,6-dimethylbenzene derivatives.
-
Thiol group installation via nucleophilic aromatic substitution (NAS).
Nitration of 2,6-Dimethylbenzene Halides
A patent describing 2,6-dimethylnitrobenzene synthesis in a micro-tube reactor provides insights into nitrating m-xylene derivatives. Adapting this for 2,6-dichlorotoluene (or bromo analogs) could yield 4-nitro-2,6-dimethylchlorobenzene, a precursor for thiolation:
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ (1:2–4 molar ratio) |
| Substrate | 2,6-Dimethylchlorobenzene |
| Temperature | 30–60°C |
| Residence Time | 60–240 s |
| Yield (Total Nitro) | >95% |
| Selectivity (4-Nitro) | ~40% |
Thiolation Step:
The nitro-chloro intermediate undergoes NAS with sodium hydrosulfide (NaSH) or thiourea:
Optimization Considerations:
-
Polar aprotic solvents (DMSO, DMF) enhance NAS efficiency.
-
Elevated temperatures (100–120°C) and prolonged reaction times (12–24 h) improve yields.
Reduction-Nitration-Thiolation Cascade
For substrates sensitive to direct nitration, a reduction-nitration sequence may improve regioselectivity:
Example Pathway:
-
Methylation: 2,6-Dimethylbenzenethiol → 2,6-Dimethylbenzene methyl thioether (protecting -SH).
-
Nitration: Use Bi(NO₃)₃·5H₂O or mixed acid to introduce nitro group at position 4.
-
Deprotection: Cleave methyl thioether with H₂O/HCl or LiAlH₄ to regenerate -SH.
Advantages:
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on feasibility, yield, and practicality:
*Yields extrapolated from analogous reactions.
Q & A
Basic Research Questions
Q. What are the key structural features of 2,6-Dimethyl-4-nitrobenzenethiol, and how do they influence its reactivity?
- The compound features a benzene ring substituted with methyl groups (at positions 2 and 6), a nitro group (position 4), and a thiol (-SH) group. The electron-withdrawing nitro group reduces electron density at the aromatic ring, making it less reactive toward electrophilic substitution but potentially more reactive in nucleophilic aromatic substitution. The methyl groups enhance steric hindrance, affecting regioselectivity in reactions. The thiol group introduces redox sensitivity and potential for disulfide bond formation. Structural analogs like 4-(2,6-dimethylphenyl)phenol (PubChem data) suggest computational tools (e.g., InChI identifiers) can model electronic properties .
Q. What are standard methods for synthesizing this compound?
- Synthesis likely involves nitration of 2,6-dimethylbenzenethiol or thiolation of pre-nitrated intermediates. A methodological approach includes:
- Nitration : Use mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
- Thiolation : Introduce the -SH group via nucleophilic displacement (e.g., using NaSH or thiourea).
- Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate). Analogous procedures for nitroaromatic compounds, such as 4-Ethylbenzaldehyde assays, highlight the need for precise stoichiometry and purity validation .
Q. How can researchers confirm the purity of this compound using analytical techniques?
- Melting Point (mp) : Compare experimental mp (if available) with literature values (e.g., Kanto Reagents catalogs list mp ranges for structurally similar compounds like 4-(diethylamino)benzaldehyde derivatives) .
- Chromatography : HPLC or TLC with UV detection (nitro groups absorb at ~260–300 nm). Reference J. Liq. Chromatogr. methods for nitroaromatics .
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions; FT-IR to confirm -SH (2550–2600 cm⁻¹) and -NO₂ (1520–1350 cm⁻¹) groups.
Advanced Research Questions
Q. How does the nitro group in this compound affect its electronic properties compared to other substituents?
- The nitro group is a strong electron-withdrawing group (EWG), lowering the HOMO energy and increasing electrophilicity at the para position. Computational studies (e.g., DFT) on analogs like 4-(2,6-dimethylphenyl)phenol can predict charge distribution and reactive sites. Compare with electron-donating groups (e.g., -OCH₃) to analyze substituent effects on reaction pathways .
Q. What strategies mitigate oxidative instability of the thiol group during experiments?
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent disulfide formation.
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to sequester metal ions that catalyze oxidation.
- Derivatization : Protect -SH as a thioether or thioester temporarily. For example, EPA DSSTox data on morpholino-nitrobenzoic acids illustrates protective group strategies .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- DFT Calculations : Model transition states and activation energies for SNAr reactions. PubChem’s InChI data enables structural input for software like Gaussian or ORCA .
- Hammett Constants : Use σ values for substituents (-NO₂: σₚ = 1.27; -CH₃: σₘ = -0.07) to predict rate enhancements. Compare with experimental kinetic data to validate models.
Q. How should researchers address contradictions in reported stability or spectral data for this compound?
- Iterative Validation : Repeat experiments under standardized conditions (temperature, solvent, instrumentation). For example, conflicting mp data may arise from polymorphic forms or impurities, requiring DSC analysis .
- Cross-Referencing : Compare with authoritative databases (CAS Common Chemistry, PubChem) to resolve discrepancies in spectral peaks or reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
